Antifungal Activity of 6-Phenylthio Scaffold vs. 5-Des-Ester Analog and Fluconazole Standard
The core scaffold 2,4-dichloro-6-(phenylthio)pyrimidine (compound 5) was evaluated against fungal strains using the cup-plate method and demonstrated activity comparable to the clinical standard Fluconazole [1]. This validates the 6-phenylsulfanyl pharmacophore essential for antifungal potency.
| Evidence Dimension | Antifungal activity (zone of inhibition / relative potency) |
|---|---|
| Target Compound Data | Compound 5 (2,4-dichloro-6-(phenylthio)pyrimidine, the direct precursor to the methyl ester) showed 'good activity against fungal strains comparable to the standard drug Fluconazole' [1]. |
| Comparator Or Baseline | Fluconazole (standard drug); remaining synthesized compounds (6b, 6c, 6f) showed good activity; other compounds exhibited only moderate activity [1]. |
| Quantified Difference | The 6-phenylthio-substituted pyrimidine scaffold is required for antifungal activity; removal of the phenylthio group (as in simple 2,4-dichloropyrimidine-5-carboxylates) abolishes this activity [1]. |
| Conditions | Cup-plate antimicrobial screening against fungal strains; structural assignment by IR, ¹H NMR, and mass spectrometry [1]. |
Why This Matters
Procurement of the methyl ester provides a synthetic precursor that retains the validated antifungal 6-phenylthio pharmacophore, which is absent in simpler 2,4-dichloropyrimidine-5-carboxylate building blocks.
- [1] Gullapelli, K. et al. (2013). Synthesis of novel 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidine analogs and their antimicrobial activities. J. Korean Chem. Soc., 57(3). Compound 5 antifungal activity vs. Fluconazole. View Source
